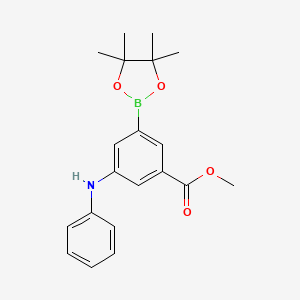
Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Descripción general
Descripción
Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with a complex structure It is characterized by the presence of a phenylamino group, a dioxaborolane moiety, and a benzoic acid methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Phenylamino Group: This step involves the reaction of aniline with a suitable electrophile to introduce the phenylamino group.
Introduction of the Dioxaborolane Moiety: This is achieved through a reaction involving a boronic acid derivative and a suitable coupling agent.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Advanced techniques such as microreactor technology and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxaborolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating certain diseases, particularly those involving oxidative stress and inflammation.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid: Lacks the methyl ester group.
3-(Phenylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester group.
3-(Phenylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid propyl ester: Contains a propyl ester group instead of a methyl ester group.
Uniqueness
The uniqueness of Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate lies in its specific combination of functional groups. The presence of the phenylamino group, dioxaborolane moiety, and methyl ester group provides a distinct set of chemical properties that can be exploited in various applications. This combination allows for versatile reactivity and the potential for developing novel compounds with unique biological and chemical activities.
Propiedades
Fórmula molecular |
C20H24BNO4 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-11-14(18(23)24-5)12-17(13-15)22-16-9-7-6-8-10-16/h6-13,22H,1-5H3 |
Clave InChI |
CEKRNJVIDZLHPO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Acetyl-2-cyclopropylpyrazolo[1,5-a]pyridine](/img/structure/B8364278.png)

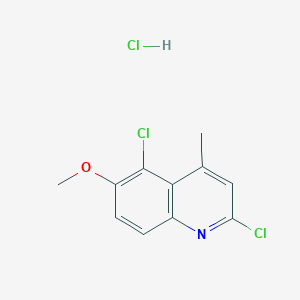
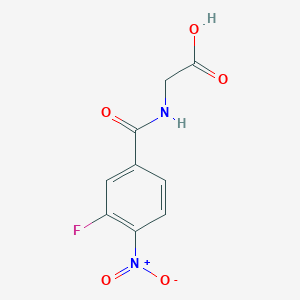
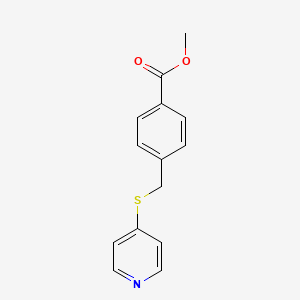
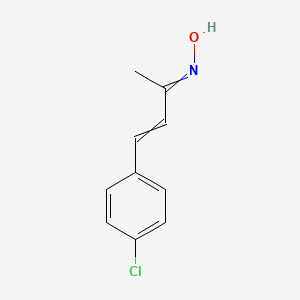
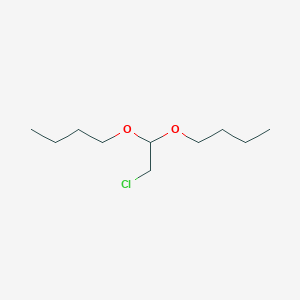
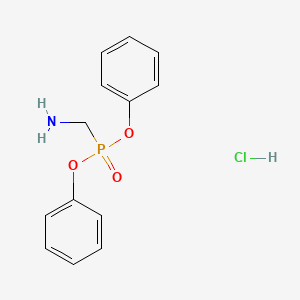
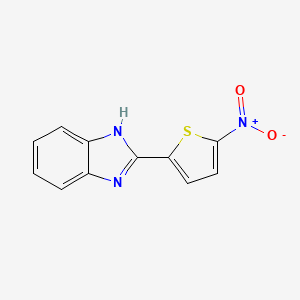
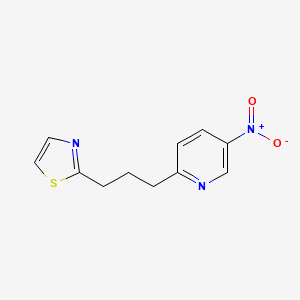
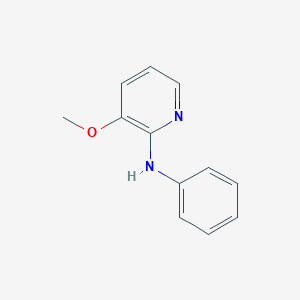
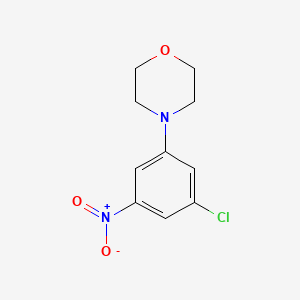
![4-Amino-8-(2-pyrazinyl)-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B8364347.png)
![3-Methyl-8-methoxy-s-triazolo-[3,4-a]-isoquinoline](/img/structure/B8364351.png)
